![molecular formula C6H8NNa2O8P B12291150 disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid, also known as N-(phosphonoacetyl)-L-aspartic acid disodium salt, is a chemical compound with the molecular formula C6H8NNa2O8P. It is a derivative of aspartic acid and contains a phosphonoacetyl group. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves the reaction of L-aspartic acid with phosphonoacetic acid. The process typically includes the following steps:
Protection of the carboxyl groups: The carboxyl groups of L-aspartic acid are protected using suitable protecting groups.
Formation of the phosphonoacetyl intermediate: Phosphonoacetic acid is reacted with a suitable reagent to form the phosphonoacetyl intermediate.
Coupling reaction: The protected L-aspartic acid is coupled with the phosphonoacetyl intermediate under appropriate conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .
化学反应分析
Types of Reactions
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.
科学研究应用
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an antitumor agent.
Industry: The compound is used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it inhibits aspartate transcarbamylase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications .
相似化合物的比较
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid can be compared with other similar compounds such as:
Succinic acid: Both compounds contain carboxyl groups, but succinic acid lacks the phosphonoacetyl group.
N-(phosphonoacetyl)-L-aspartic acid tetrasodium salt: This compound is similar but contains four sodium ions instead of two.
The uniqueness of this compound lies in its specific structure and the presence of the phosphonoacetyl group, which imparts distinct chemical and biological properties .
属性
分子式 |
C6H8NNa2O8P |
|---|---|
分子量 |
299.08 g/mol |
IUPAC 名称 |
disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI 键 |
CZLKTMHQYXYHOO-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)
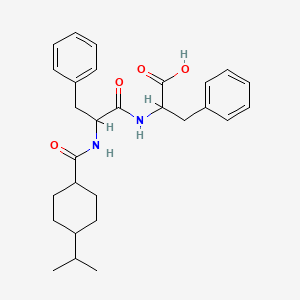
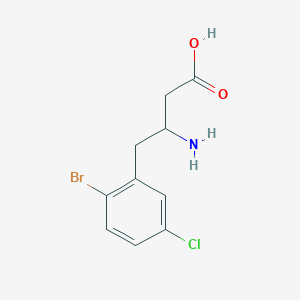
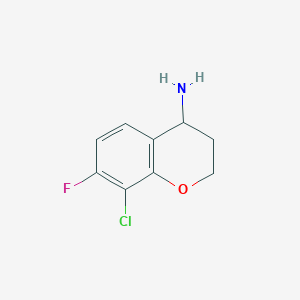
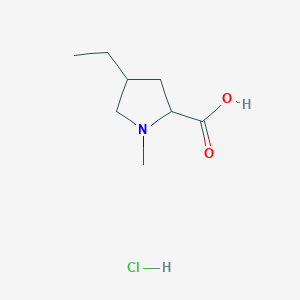
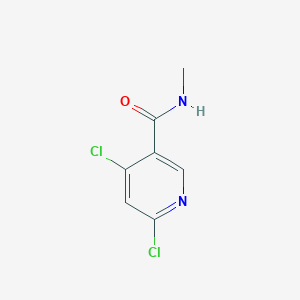
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

